molecular formula C8H15NO4S B13002782 Methyl1-(methylsulfonamido)cyclopentanecarboxylate

Methyl1-(methylsulfonamido)cyclopentanecarboxylate

Cat. No.: B13002782
M. Wt: 221.28 g/mol
InChI Key: ZFAJADANXRIJOI-UHFFFAOYSA-N
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Description

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is an organic compound with a unique structure that includes a cyclopentane ring, a methylsulfonamido group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF) to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is unique due to its combination of a cyclopentane ring, a sulfonamide group, and an ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 1-(methanesulfonamido)cyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO4S/c1-13-7(10)8(5-3-4-6-8)9-14(2,11)12/h9H,3-6H2,1-2H3

InChI Key

ZFAJADANXRIJOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)NS(=O)(=O)C

Origin of Product

United States

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